molecular formula C5F6N2 B1626401 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine CAS No. 27077-33-4

4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine

Cat. No.: B1626401
CAS No.: 27077-33-4
M. Wt: 202.06 g/mol
InChI Key: BRGQXGPRBQQRNM-UHFFFAOYSA-N
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Description

4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine ( 27077-33-4) is a fluorinated pyrimidine derivative of significant interest in advanced chemical research and development. This compound, with the molecular formula C 5 F 6 N 2 and a molecular weight of 202.06 g/mol, serves as a versatile building block for the synthesis of novel molecules with potential biological activity [ citation:1 ][ citation:2 ]. Its characterized physical properties include a predicted boiling point of 83.4±40.0 °C and a density of 1.655±0.06 g/cm³ [ citation:2 ][ citation:4 ]. The primary research value of this compound lies in its role as a key intermediate in the creation of trifluoromethyl pyrimidine derivatives . These derivatives are a prominent area of study in medicinal and agrochemical research. Scientific literature indicates that compounds based on the trifluoromethyl pyrimidine scaffold are being investigated for their antifungal , insecticidal , and antiviral activities [ citation:7 ][ citation:5 ]. Furthermore, this structural motif has shown promise in the development of novel agents with anti-tubercular and anticancer properties [ citation:8 ][ citation:7 ]. The incorporation of fluorine atoms and the trifluoromethyl group is a common strategy in drug and pesticide discovery to enhance metabolic stability, lipophilicity, and binding affinity. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

IUPAC Name

4,5,6-trifluoro-2-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F6N2/c6-1-2(7)12-4(5(9,10)11)13-3(1)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGQXGPRBQQRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539090
Record name 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27077-33-4
Record name 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Fluorination of Tetrachloropyrimidine Derivatives

Reaction Mechanism and Conditions

The most documented synthesis route involves reacting tetrachloropyrimidine with anhydrous potassium fluoride (KF) at elevated temperatures. At 530°C, this reaction produces a mixture of tetrafluoropyrimidine, 5-chloro-2,4,6-trifluoropyrimidine, and three trifluoromethylpyrimidine isomers:

  • 2,4,6-Trifluoro-5-(trifluoromethyl)pyrimidine (90%)
  • 2,4,5-Trifluoro-6-(trifluoromethyl)pyrimidine (8%)
  • 4,5,6-Trifluoro-2-(trifluoromethyl)pyrimidine (2%).

The target compound constitutes only 2% of the product, necessitating chromatographic separation. The mechanism proceeds via nucleophilic aromatic substitution, where fluoride ions displace chlorine atoms. Excess KF ensures complete fluorination, though competing side reactions lead to isomer formation.

Table 1: Direct Fluorination Parameters and Outcomes
Parameter Value Source
Temperature 530°C
Reagents Tetrachloropyrimidine, KF
Reaction Time Not specified
Yield of Target Compound 2%
By-products Isomers (90% + 8%)

Limitations and Optimization

The low yield of 4,5,6-trifluoro-2-(trifluoromethyl)pyrimidine stems from steric and electronic factors favoring alternative substitution patterns. Increasing the reaction temperature to 550°C during pyrolysis of tetrafluoropyrimidine marginally improves the target’s yield but exacerbates decomposition risks. Catalytic additives or modified precursors remain unexplored in literature, presenting opportunities for methodological refinement.

Pyrolysis of Tetrafluoropyrimidine

Process Overview

Heating tetrafluoropyrimidine at 550°C induces thermal rearrangement, generating a similar isomer mixture as direct fluorination. This method avoids chlorinated precursors but still yields the target compound in trace amounts (2–3%). The absence of solvents or catalysts simplifies the setup, though energy costs and by-product management hinder scalability.

Table 2: Pyrolysis Conditions and Outcomes
Parameter Value Source
Temperature 550°C
Starting Material Tetrafluoropyrimidine
Reaction Atmosphere Inert gas
Yield of Target Compound 2–3%

Industrial Feasibility

While pyrolysis is operationally straightforward, the low yield and high energy input make it economically unviable for large-scale production. Industrial adoption would require advances in continuous-flow reactors or in situ separation technologies to isolate the target compound efficiently.

Challenges in Synthesis and Purification

Isomer Separation

Both synthesis routes produce 4,5,6-trifluoro-2-(trifluoromethyl)pyrimidine alongside structurally similar isomers. Distinguishing these compounds demands high-resolution chromatographic techniques, such as preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC). The isomers’ nearly identical physicochemical properties (e.g., boiling points, polarities) complicate separation, increasing production costs.

Yield Enhancement Strategies

  • Catalyst Screening : Transition metal catalysts (e.g., palladium on carbon) could direct substitution patterns during fluorination, though none have been reported for this system.
  • Precursor Modification : Introducing electron-withdrawing groups to the pyrimidine ring might favor fluorination at specific positions. For example, nitration or cyanation of tetrachloropyrimidine before fluorination alters reactivity, as seen in related compounds.

Industrial Production Landscape

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Scientific Research Applications

Synthesis of 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine

The synthesis of this compound typically involves the fluorination of pyrimidine derivatives. A notable method includes the reaction of 2,4,6-trichloropyrimidine with potassium fluoride in a suitable solvent at elevated temperatures. This process yields high purity and good yields of the desired compound . The reaction conditions can be optimized to enhance efficiency and minimize costs.

Antiviral and Antimicrobial Agents

Fluorinated pyrimidines have been extensively studied for their antiviral properties. For example, this compound derivatives have shown promising activity against various viral strains and fungi. Specifically, compounds derived from trifluoropyrimidine have been linked to growth inhibition in pathogens like Candida albicans and Mycobacterium tuberculosis. .

Drug Development

The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs. In recent studies, several FDA-approved drugs contain trifluoromethyl groups as pharmacophores. These compounds demonstrate enhanced metabolic stability and bioavailability . The incorporation of trifluoromethyl groups into pyrimidine structures has led to the discovery of novel therapeutic agents with improved efficacy.

Crop Protection

Trifluoropyrimidines are utilized in the development of agrochemicals aimed at pest control. The unique properties imparted by fluorination enhance the biological activity of these compounds against a range of agricultural pests . For example, derivatives of trifluoropyrimidine are included in formulations that protect crops from fungal infections and insect infestations.

Herbicides

Research indicates that trifluoromethyl-containing pyrimidines can serve as effective herbicides. Their selective activity against certain weed species makes them valuable in agricultural practices aimed at improving crop yields while minimizing environmental impact .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the activity of trifluoropyrimidine derivatives against target organisms. Modifications at various positions on the pyrimidine ring have been shown to significantly influence biological activity . For instance:

Substitution Position Modification Effect on Activity
2Alkyl groupsIncreased potency
5HalogensVariable effects
6TrifluoromethylPreferred for activity

Case Study 1: Antitubercular Activity

A series of trifluoromethyl pyrimidinones were screened for their activity against Mycobacterium tuberculosis. The study identified several compounds with low cytotoxicity and high inhibitory concentrations (IC90 < 5 µM), demonstrating their potential as new anti-tubercular agents .

Case Study 2: Fluorinated Antiviral Agents

Research on fluorinated pyrimidines has led to the development of novel antiviral agents targeting viral replication mechanisms. These compounds showed significant antiviral activity in vitro against multiple viral strains, highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound F (4,5,6), -CF₃ (2) C₅F₆N₂ Not explicitly provided High electronegativity, drug synthesis
4,5,6-Trifluoropyrimidine F (4,5,6) C₄HF₃N₂ 130.06 Melting point: 83–85°C; intermediate
4,6-Dichloro-2-(trifluoromethyl)pyrimidine Cl (4,6), -CF₃ (2) C₅HCl₂F₃N₂ 216.97 Nucleophilic substitution reactions
4-Chloro-6-(trifluoromethyl)pyrimidine Cl (4), -CF₃ (6) C₅H₂ClF₃N₂ 198.53 Agrochemical intermediates
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Cl (4), CH₃ (5,6), -CF₃ (2) C₇H₆ClF₃N₂ 226.58 Bulky substituents, material science

Physicochemical Properties

  • Melting Points : While 4,5,6-Trifluoropyrimidine melts at 83–85°C , chloro analogs like 4,6-Dichloro-2-(trifluoromethyl)pyrimidine have higher molecular weights (216.97 g/mol) and likely higher melting points due to stronger intermolecular forces .
  • Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, 4-Chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine (CAS 651315-72-9) incorporates aryl groups for additional hydrophobicity .

Biological Activity

4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of multiple fluorine atoms. These modifications enhance its binding affinity to various biological targets, making it a promising candidate in drug development.

The compound's mechanism of action involves interactions with specific enzymes and receptors. The fluorinated structure increases lipophilicity and alters electronic properties, which can lead to enhanced biological effects compared to non-fluorinated analogs. Notably, the compound has been explored for its antibacterial and antifungal properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study by Maddireddi et al. (2017) demonstrated that certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The following table summarizes the antimicrobial efficacy of selected derivatives:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Antitubercular Activity

In a significant study published in 2021, novel trifluoromethyl pyrimidinone compounds derived from this scaffold were identified as having potent anti-tubercular activity against Mycobacterium tuberculosis. These compounds were screened in whole-cell assays and demonstrated promising results in inhibiting bacterial growth .

Pharmacological Applications

This compound has potential applications in various therapeutic areas:

  • Antiviral Agents : Research indicates that pyrimidine derivatives can exhibit antiviral properties. For instance, modifications at specific positions on the pyrimidine ring can lead to compounds with enhanced activity against viral strains resistant to existing treatments .
  • Cancer Therapeutics : Some studies have shown that derivatives can selectively inhibit cancer cell proliferation while sparing normal cells. For example, compounds with similar structures displayed significant inhibitory effects on breast cancer cell lines with a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine?

  • Synthesis : A common approach involves multi-step nucleophilic substitution reactions using fluorinated precursors. For example, intermediates like 7-[[4-(2-bromoethoxy)-2,3-difluorophenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide can be synthesized via coupling reactions in tetrahydrofuran (THF) with triethylamine as a base .
  • Characterization : LCMS (liquid chromatography-mass spectrometry) and HPLC are critical. Typical LCMS data for fluorinated pyrimidines show [M+H]⁺ peaks (e.g., m/z 853.0–867.0) and retention times of ~1.3–1.4 minutes under SMD-TFA05 conditions .

Q. What safety protocols are essential when handling fluorinated pyrimidines like this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified biohazard waste services due to potential environmental toxicity .
  • Hazard Codes : Similar fluoropyrimidines often carry warnings (e.g., H315, H319, H335) for skin/eye irritation and respiratory risks .

Q. How can researchers optimize purification of this compound?

  • Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective. For polar intermediates, reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) buffer systems improves resolution .
  • Example : A related compound, 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine, was purified to 97% purity using similar methods .

Q. What analytical techniques confirm structural integrity post-synthesis?

  • LCMS/HPLC : Monitor m/z values and retention times to confirm molecular weight and purity .
  • NMR : ¹⁹F NMR is critical for verifying fluorine substitution patterns. For example, trifluoromethyl groups show distinct shifts at ~-60 to -70 ppm .

Q. How stable is this compound under varying storage conditions?

  • Store at -20°C in airtight, light-protected containers. Stability tests on analogous compounds (e.g., 4-hydroxy-2-(trifluoromethyl)pyrimidine) show degradation at >25°C, with hydrolytic susceptibility in aqueous environments .

Advanced Research Questions

Q. How can single-crystal XRD resolve structural ambiguities in fluorinated pyrimidines?

  • Single-crystal X-ray diffraction (XRD) provides precise bond lengths and angles. For example, a study on 4-(4-chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine confirmed stereochemistry via XRD (R factor = 0.055), resolving conflicting LCMS/NMR data .

Q. What strategies mitigate byproduct formation during trifluoromethylation reactions?

  • Optimize reaction stoichiometry (e.g., 1:1 molar ratio of fluorinated reagents) and temperature (room temperature to 60°C). Use scavengers like molecular sieves to absorb reactive intermediates. For example, THF-mediated reactions with triethylamine reduced byproducts in spirocyclic phosphazene syntheses .

Q. How can computational modeling predict reactivity in fluoropyrimidine derivatives?

  • Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals. The InChI key for 1-(4-fluorophenyl)-7-(3-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[5,6-e]pyrimidin-6-ium-2,4-dione (InChI=1/C21H13F7N4O2) was used to model electrophilic substitution sites .

Q. Why do LCMS data sometimes conflict with NMR findings for fluorinated pyrimidines?

  • Isotopic patterns : Fluorine (¹⁹F) does not split proton signals but affects m/z via isotopic peaks. For example, trifluoromethyl groups produce [M+H]⁺ peaks with ±2 Da deviations due to ¹³C/¹²C ratios .
  • Solution : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .

Q. How does fluorination position (4,5,6 vs. 2) affect reactivity in pyrimidine derivatives?

  • Electron-withdrawing trifluoromethyl groups at the 2-position deactivate the ring, reducing nucleophilic substitution at adjacent sites. In contrast, 4,5,6-trifluoro substitution enhances electrophilic aromatic substitution at the 2-position due to inductive effects .
  • Case Study : 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones showed regioselective alkylation at the 6-position under basic conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine
Reactant of Route 2
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4,5,6-Trifluoro-2-trifluoromethyl-pyrimidine

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